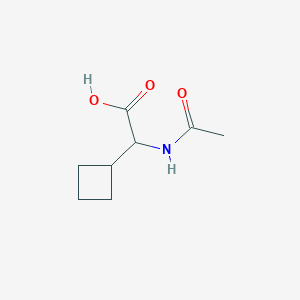
2-bromo-3-phenylbutanenitrile, Mixture of diastereomers
Übersicht
Beschreibung
2-bromo-3-phenylbutanenitrile is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and are not enantiomers . They have different physical properties and reactivity .
Molecular Structure Analysis
The molecular formula of 2-bromo-3-phenylbutanenitrile is C10H10BrN . It is a diastereomer, meaning it has the same molecular formula and sequence of bonded atoms as another compound, but a different orientation of their atoms in space .Physical and Chemical Properties Analysis
2-bromo-3-phenylbutanenitrile, a mixture of diastereomers, has a molecular weight of 224.1 . Diastereomers can have different physical properties, such as different melting points, boiling points, and densities .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Applications
Practical Synthesis Methods
Research on compounds such as 2-Fluoro-4-bromobiphenyl highlights the development of practical synthesis methods for key intermediates in pharmaceuticals, demonstrating the importance of finding efficient, scalable routes for chemical synthesis that could be relevant to the synthesis of 2-bromo-3-phenylbutanenitrile (Yanan Qiu et al., 2009).
Catalysis and Polymer Blends
Studies on catalysts and polymer blends, such as those incorporating poly[(1-trimethylsilyl)-1-propyne], provide insights into the design of membranes and materials for liquid-liquid separation, which could be relevant for applications involving 2-bromo-3-phenylbutanenitrile (A. Volkov et al., 2009).
Environmental and Biochemical Studies
Environmental Impacts and Bioaccumulation
Research on bromoform and similar brominated compounds focuses on their environmental distribution, sources, sinks, and implications for atmospheric chemistry. Such studies can provide context for understanding the environmental behavior of 2-bromo-3-phenylbutanenitrile and related diastereomers (B. Quack & D. Wallace, 2003).
Toxicology and Safety Assessments
Investigations into the toxicological profiles of compounds like polybrominated dibenzo-p-dioxins and dibenzofurans offer insights into the potential health impacts of brominated compounds, which might be extrapolated to assess the safety of 2-bromo-3-phenylbutanenitrile (J. Mennear & C. C. Lee, 1994).
Wirkmechanismus
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in the body . In the case of aromatic compounds like this one, a common reaction is electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence pathways involving aromatic compounds . The exact downstream effects would depend on the specific targets and pathways involved.
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could lead to the formation of substituted benzene rings . These could have various effects depending on their structure and the context of the reaction.
Eigenschaften
IUPAC Name |
2-bromo-3-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUQURIPHCQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)







